molecular formula C3H7ClNaO4S B086206 Sodium 3-chloro-2-hydroxypropanesulfonate CAS No. 126-83-0

Sodium 3-chloro-2-hydroxypropanesulfonate

Cat. No. B086206
Key on ui cas rn: 126-83-0
M. Wt: 197.59 g/mol
InChI Key: NWISHBWZLSLOBC-UHFFFAOYSA-N
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Patent
US04031305

Procedure details

The sodium 3-chloro-2-hydroxypropanesulfonate reactant is added to the mixture, and the etherification reaction is conducted at 40° C over a period of 4 hours. The reaction mixture is neutralized to a pH of 8.3 with acetic acid, then filtered, washed twice with 50% isopropanol and once with 100% isopropanol. The galactomannan ether product is recovered and air-dried.
Name
sodium 3-chloro-2-hydroxypropanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:9])[CH2:4][S:5]([O-:8])(=[O:7])=[O:6].[Na+]>C(O)(=O)C>[Cl:1][CH2:2][CH:3]([OH:9])[CH2:4][S:5]([OH:8])(=[O:7])=[O:6] |f:0.1|

Inputs

Step One
Name
sodium 3-chloro-2-hydroxypropanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CS(=O)(=O)[O-])O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the etherification reaction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 50% isopropanol and once with 100% isopropanol
CUSTOM
Type
CUSTOM
Details
The galactomannan ether product is recovered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCC(CS(=O)(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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